molecular formula C7H6BrI B1283662 4-Bromo-2-iodo-1-methylbenzene CAS No. 260558-15-4

4-Bromo-2-iodo-1-methylbenzene

Cat. No. B1283662
M. Wt: 296.93 g/mol
InChI Key: LRVKMSDCJCZTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08580395B2

Procedure details

Sodium periodate (0.5 molar equivalent, 102.5 g, 0.48 mol) and iodine (0.3 molar equivalent, 81.6 g, 0.32 mol) are suspended in acetic acid (700 ml) and acetic anhydride (340 ml). The batch is then cooled to 10° C., and sulfuric acid (2.9 molar equivalents, 142 ml, 2.66 mol) is slowly added dropwise at this temperature. 4-Bromotoluene 5 (1 molar equivalent, 160.7 g, 0.94 mol) is subsequently slowly added dropwise at room temperature, and the batch is stirred overnight. After addition of cooled water (1000 ml) and a solution of Na2SO3 (169 g in 1000 ml), the mixture is extracted by shaking with dichloromethane (DCM). The organic phase is washed with water, dried and evaporated in a rotary evaporator. The product 6 (188.0 g, 67%) is obtained in the form of a liquid by vacuum distillation.
Quantity
102.5 g
Type
reactant
Reaction Step One
Quantity
81.6 g
Type
reactant
Reaction Step Two
Quantity
142 mL
Type
reactant
Reaction Step Three
Quantity
160.7 g
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Five
Quantity
340 mL
Type
solvent
Reaction Step Six
Name
Quantity
1000 mL
Type
solvent
Reaction Step Seven
Yield
67%

Identifiers

REACTION_CXSMILES
I([O-])(=O)(=O)=O.[Na+].[I:7]I.S(=O)(=O)(O)O.[Br:14][C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=1>C(O)(=O)C.C(OC(=O)C)(=O)C.O>[I:7][C:19]1[CH:20]=[C:15]([Br:14])[CH:16]=[CH:17][C:18]=1[CH3:21] |f:0.1|

Inputs

Step One
Name
Quantity
102.5 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
81.6 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
142 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
160.7 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Step Five
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
340 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Seven
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the batch is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
a solution of Na2SO3 (169 g in 1000 ml), the mixture is extracted
STIRRING
Type
STIRRING
Details
by shaking with dichloromethane (DCM)
WASH
Type
WASH
Details
The organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in a rotary evaporator

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=C(C=CC(=C1)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 188 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 197.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.